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Introduction
Foliglurax (PXT002331) is a positive allosteric modulator (PAM) of the metabotropic glutamate

receptor 4 (mGluR4), a promising non-dopaminergic target for the treatment of Parkinson's

disease. By potentiating the effect of the endogenous ligand glutamate, Foliglurax aims to

normalize aberrant glutamatergic transmission in the basal ganglia, a key pathological feature

of Parkinson's disease.[1][2][3] Despite showing promise in preclinical models, the clinical

development of Foliglurax was discontinued after it failed to meet its primary and secondary

endpoints in a Phase 2 clinical trial.[1][3] This guide provides an in-depth overview of the

preclinical pharmacology of Foliglurax, summarizing key data from in vitro and in vivo studies

and detailing the experimental protocols used to generate this information.

Mechanism of Action
Foliglurax is a highly selective and potent mGluR4 PAM. It binds to an allosteric site on the

mGluR4 receptor, distinct from the glutamate binding site, and enhances the receptor's

response to glutamate. mGluR4 is a Gi/o protein-coupled receptor predominantly expressed on

presynaptic terminals in the striatum and other key nodes of the basal ganglia circuitry.

In the context of Parkinson's disease, the loss of dopamine leads to overactivity of the indirect

pathway of the basal ganglia. A key synapse in this pathway is the GABAergic projection from

the striatum to the globus pallidus externa (GPe). mGluR4 is located presynaptically at this
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synapse, and its activation inhibits the release of GABA. By enhancing mGluR4 activity,

Foliglurax is hypothesized to reduce the excessive GABAergic transmission, thereby helping

to rebalance the basal ganglia circuitry and alleviate motor symptoms.

Another important site of action is the glutamatergic synapse between the subthalamic nucleus

(STN) and the substantia nigra pars compacta (SNc). Activation of mGluR4 at this synapse can

reduce glutamate release, potentially protecting dopaminergic neurons from excitotoxicity.
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Caption: Signaling pathway of Foliglurax's action.
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Pharmacodynamics
In Vitro Potency
Foliglurax demonstrates potent positive allosteric modulation of the mGluR4 receptor in vitro.

Parameter Value Species Assay Type Reference

EC50 79 nM Human Functional Assay

Pharmacokinetics
Detailed preclinical pharmacokinetic data for Foliglurax is not extensively published. However,

it is described as a brain-penetrant molecule. Pharmacokinetic analyses from clinical trials

suggested that plasma concentrations in humans were in the range predicted to be efficacious

from animal models.

Preclinical Efficacy
Foliglurax has been evaluated in several preclinical models of Parkinson's disease, including

rodent and non-human primate models.

Rodent Models
Haloperidol-Induced Catalepsy

This model is used to assess the potential of a compound to alleviate parkinsonian-like motor

deficits. Foliglurax has been shown to be active in this model.

6-Hydroxydopamine (6-OHDA) Lesion Model

This model mimics the progressive loss of dopaminergic neurons in Parkinson's disease.

Foliglurax has demonstrated activity in this model.

MPTP-Lesioned Mouse Model (Neuroprotection)

A study investigated the neuroprotective effects of Foliglurax in a 1-methyl-4-phenyl-1,2,3,6-

tetrahydropyridine (MPTP)-induced mouse model of early Parkinson's disease.
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Model Species Dosing Key Findings Reference

MPTP-induced

neurodegenerati

on

Male Mice
1, 3, or 10 mg/kg

daily for 10 days

3 mg/kg dose

prevented the

MPTP-induced

decrease in

striatal

dopamine, its

metabolites, and

DAT specific

binding. This

dose also

prevented the

increase in the

astrocytic marker

GFAP. No

beneficial effect

was observed at

1 and 10 mg/kg.

Non-Human Primate Models
MPTP-Lesioned Macaques

Studies in MPTP-lesioned macaques were conducted to evaluate the efficacy of Foliglurax on

motor symptoms and L-DOPA-induced dyskinesia (LID). These models represent different

stages of Parkinson's disease.
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Model Species Dosing Key Findings Reference

MPTP-induced

parkinsonism

(early and

advanced

stages, with and

without LID)

Macaques
Adjunct to L-

DOPA

Dose-dependent

reversal of

parkinsonian

motor symptoms

(bradykinesia,

tremor, posture,

mobility).

Significant

reduction in the

severity of L-

DOPA-induced

dyskinesia.

Preclinical Safety and Toxicology
Comprehensive preclinical safety and toxicology data for Foliglurax are not publicly available

in detail. However, a Phase 1 clinical trial in healthy volunteers showed that Foliglurax was

safe and well-tolerated.

Experimental Protocols
In Vitro mGluR4 PAM Functional Assay
A functional assay is used to determine the potency of Foliglurax as an mGluR4 PAM. This

typically involves cells co-expressing the human mGluR4 receptor and a chimeric G-protein

that allows for the measurement of intracellular calcium mobilization upon receptor activation.

Start:
Cells expressing
human mGluR4

Add Foliglurax
(various concentrations)

Add Glutamate
(EC20 concentration)

Measure intracellular
calcium signal

Analyze data and
determine EC50

Click to download full resolution via product page

Caption: Workflow for the in vitro mGluR4 PAM assay.
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Protocol Steps:

Cell Culture: CHO-K1 cells stably co-expressing the human mGluR4 receptor and a

promiscuous G-protein (e.g., Gα16) are cultured under standard conditions.

Assay Preparation: Cells are plated into 384-well plates and loaded with a calcium-sensitive

fluorescent dye (e.g., Fluo-4 AM).

Compound Addition: A dilution series of Foliglurax is added to the wells.

Glutamate Stimulation: A fixed, sub-maximal concentration of glutamate (e.g., EC20) is

added to stimulate the mGluR4 receptor.

Signal Detection: The change in fluorescence, corresponding to the increase in intracellular

calcium, is measured using a fluorescence plate reader.

Data Analysis: The potentiation of the glutamate response by Foliglurax is calculated, and

the EC50 value is determined by fitting the concentration-response data to a sigmoidal

curve.

MPTP-Induced Neuroprotection Model in Mice
This in vivo model is used to assess the neuroprotective potential of a compound against

MPTP-induced dopaminergic neurodegeneration.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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